6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate
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Overview
Description
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is a complex organic molecule that features a combination of imidazole, thioether, pyranone, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate can be achieved through a multi-step process involving the following key steps:
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Formation of the Imidazole-Thioether Intermediate
Starting Materials: 1-methyl-1H-imidazole and a suitable thiol reagent.
Reaction Conditions: The imidazole is reacted with the thiol reagent in the presence of a base such as sodium hydride or potassium carbonate to form the imidazole-thioether intermediate.
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Synthesis of the Pyranone Core
Starting Materials: A suitable diketone or ketoester.
Reaction Conditions: The diketone or ketoester undergoes cyclization under acidic or basic conditions to form the pyranone core.
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Coupling of the Imidazole-Thioether Intermediate with the Pyranone Core
Starting Materials: The imidazole-thioether intermediate and the pyranone core.
Reaction Conditions: The two intermediates are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound.
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Esterification
Starting Materials: The coupled intermediate and cyclohexylacetic acid.
Reaction Conditions: The esterification reaction is carried out using a suitable esterification reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the thioether group to form sulfoxides or sulfones.
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Reduction
Reagents: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Typically carried out under anhydrous conditions.
Products: Reduction of the carbonyl group to form alcohols.
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Substitution
Reagents: Nucleophiles such as amines, alcohols, or thiols.
Conditions: Typically carried out under basic or acidic conditions.
Products: Substitution of the ester group to form amides, ethers, or thioethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Acidic or basic catalysts such as sulfuric acid, hydrochloric acid, sodium hydroxide, or potassium carbonate.
Scientific Research Applications
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate: has a wide range of scientific research applications:
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Medicinal Chemistry
- Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
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Organic Synthesis
- Use as a building block for the synthesis of more complex molecules.
- Study of its reactivity and functional group transformations.
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Material Science
- Exploration of its potential use in the development of new materials with unique properties.
- Investigation of its thermal and mechanical properties.
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Biological Research
- Study of its interactions with biological macromolecules such as proteins and nucleic acids.
- Investigation of its potential as a biochemical probe or tool.
Mechanism of Action
The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through the following pathways:
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Enzyme Inhibition
- Binding to the active site of an enzyme and inhibiting its activity.
- Potential targets include proteases, kinases, and oxidoreductases.
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Receptor Modulation
- Binding to a receptor and modulating its activity.
- Potential targets include G-protein coupled receptors (GPCRs) and ion channels.
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Signal Transduction Pathways
- Modulation of intracellular signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.
- Potential effects on cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate: can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl acetate: Lacks the cyclohexyl group, which may affect its biological activity and physicochemical properties.
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate: Contains a phenyl group instead of a cyclohexyl group, which may result in different interactions with molecular targets.
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Uniqueness
- The presence of the cyclohexyl group in This compound may confer unique steric and electronic properties, potentially leading to distinct biological activities and reactivity profiles.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20-8-7-19-18(20)25-12-14-10-15(21)16(11-23-14)24-17(22)9-13-5-3-2-4-6-13/h7-8,10-11,13H,2-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSEKQICSXBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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